Cas no 75867-38-8 (Trimethyl((4-nitrophenyl)ethynyl)silane)

Trimethyl((4-nitrophenyl)ethynyl)silane is an organosilicon compound featuring a nitrophenylacetylene moiety linked to a trimethylsilyl group. This compound is valued in synthetic chemistry for its role as a versatile building block in cross-coupling reactions, particularly Sonogashira and other palladium-catalyzed transformations. The electron-withdrawing nitro group enhances reactivity, facilitating selective modifications, while the trimethylsilyl group acts as a protective and stabilizing unit. Its stability under standard conditions and well-defined reactivity make it useful for constructing complex aromatic and heteroaromatic systems. The compound is commonly employed in materials science and pharmaceutical research for synthesizing advanced intermediates with tailored electronic properties.
Trimethyl((4-nitrophenyl)ethynyl)silane structure
75867-38-8 structure
Product name:Trimethyl((4-nitrophenyl)ethynyl)silane
CAS No:75867-38-8
MF:C11H13NO2Si
MW:219.311923742294
MDL:MFCD00555128
CID:538869
PubChem ID:4296099

Trimethyl((4-nitrophenyl)ethynyl)silane Chemical and Physical Properties

Names and Identifiers

    • Trimethyl((4-nitrophenyl)ethynyl)silane
    • Silane, trimethyl[(4-nitrophenyl)ethynyl]-
    • trimethyl-[2-(4-nitrophenyl)ethynyl]silane
    • 1-(4-nitrophenyl)-2-(trimethylsilyl)acetylene
    • 1-(4-nitrophenyl)-2-trimethylsilylethyne
    • 1-(trimethylsilylethynyl)-4-nitrobenzene
    • 1-nitro-4-[(trimethylsilyl)ethynyl]benzene
    • 2-(4-nitrophenyl)-1-ethynyl(trimethyl)silane
    • trimethyl(2-(4-nitrophenyl)ethynyl)silane
    • 1-Nitro-4-[2-(trimethylsilyl)ethynyl]benzene
    • 4-Nitro-1-[(trimethylsilyl)ethynyl]benzene
    • Trimethyl[(4-nitrophenyl)ethynyl]silane
    • YVPIXZAXKQWEOB-UHFFFAOYSA-N
    • 4-[(Trimethylsilyl)-ethynyl]nitrobenzene
    • DTXSID50401669
    • AKOS016009571
    • 75867-38-8
    • 1-nitro-4-(trimethylsilylethynyl)benzene
    • AB91920
    • 4-(trimethylsilylethynyl)nitrobenzene
    • 1-(4-nitrophenyl)-2-trimethylsilylacetylene
    • 4-Nitrophenyltrimethylsilylacetylene
    • SCHEMBL2455748
    • A865606
    • F84222
    • 1-(4'-nitrophenyl)-2-trimethylsilyl acetylene
    • trimethyl[2-(4-nitrophenyl)ethynyl]silane
    • MDL: MFCD00555128
    • Inchi: InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3
    • InChI Key: YVPIXZAXKQWEOB-UHFFFAOYSA-N
    • SMILES: C[Si](C)(C)C#CC1=CC=C(C=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 219.07200
  • Monoisotopic Mass: 219.071555192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.82000
  • LogP: 3.34690

Trimethyl((4-nitrophenyl)ethynyl)silane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N61380-1g
Trimethyl((4-nitrophenyl)ethynyl)silane
75867-38-8 97%
1g
¥979.0 2024-07-19
Ambeed
A746305-5g
Trimethyl((4-nitrophenyl)ethynyl)silane
75867-38-8 98%
5g
$291.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537036-10g
Trimethyl((4-nitrophenyl)ethynyl)silane
75867-38-8 95%
10g
¥3273.00 2024-07-28
Alichem
A019117906-5g
Trimethyl((4-nitrophenyl)ethynyl)silane
75867-38-8 95%
5g
$400.00 2023-09-01
eNovation Chemicals LLC
Y1240184-5g
Trimethyl((4-nitrophenyl)ethynyl)silane
75867-38-8 98%
5g
$295 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N61380-5g
Trimethyl((4-nitrophenyl)ethynyl)silane
75867-38-8 97%
5g
¥2929.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N61380-0.5g
Trimethyl((4-nitrophenyl)ethynyl)silane
75867-38-8 97%
0.5g
¥609.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537036-25g
Trimethyl((4-nitrophenyl)ethynyl)silane
75867-38-8 95%
25g
¥6875.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537036-1g
Trimethyl((4-nitrophenyl)ethynyl)silane
75867-38-8 95%
1g
¥925.00 2024-07-28
Ambeed
A746305-100mg
Trimethyl((4-nitrophenyl)ethynyl)silane
75867-38-8 98%
100mg
$25.0 2024-07-18

Trimethyl((4-nitrophenyl)ethynyl)silane Production Method

Additional information on Trimethyl((4-nitrophenyl)ethynyl)silane

Trimethyl((4-nitrophenyl)ethynyl)silane: A Versatile Building Block in Advanced Material Science and Pharmaceutical Chemistry

Trimethyl((4-nitrophenyl)ethynyl)silane, with the chemical formula C10H12N2O2Si, is a silane derivative featuring a 4-nitrophenyl group linked via an ethynyl bridge to a trimethylsilyl unit. This unique molecular architecture positions it as a critical organic synthetic intermediate in the development of functional materials, pharmaceuticals, and nanotechnology applications. Recent advancements in click chemistry and surface functionalization have further expanded its utility, making it a focal point in materials science research.

Trimethyl((4-nitrophenyl)ethynyl)silane exhibits a high reactivity due to the presence of the terminal alkyne group and the electron-withdrawing nitro substituent. The silane moiety enables facile hydrolysis and condensation reactions, which are essential for creating Si-O-Si networks in organic-inorganic hybrid materials. A 2023 study published in Advanced Materials demonstrated its application in synthesizing light-responsive polymers through thiol-ene click reactions, highlighting its role in smart material design.

Recent research has focused on the photochemical properties of Trimethyl((4-nitrophenyl)ethynyl)silane. A 2024 paper in Chemical Communications reported that the nitro group enhances UV absorption and electronic conjugation, making it a promising candidate for photovoltaic devices and optoelectronic applications. The ethynyl linkage further contributes to charge transport efficiency by enabling π-conjugation across the molecule.

Applications of Trimethyl((4-nittrophenyethynyl)silane span multiple fields. In pharmaceutical chemistry, it serves as a precursor for drug delivery systems due to its ability to form silica-based nanoparticles with controlled surface functionalization. A 2023 study in Journal of Medicinal Chemistry showed its use in creating targeted drug carriers for anticancer therapies, leveraging the nitrophenyl group for specific ligand interactions.

From a synthetic chemistry perspective, the Trimethyl((4-nitrophenyl)ethynyl)silane is synthesized via cross-coupling reactions involving alkynyl silanes and aromatic nitriles. The ethynyl group acts as a handle for functionalization, allowing for the incorporation of bioactive moieties or electroactive groups. This versatility has made it a preferred building block in the development of conductive polymers and nanocomposites.

Recent advancements in surface engineering have further expanded the utility of Trimethyl((4-nitrophenyl)ethynyl)silane. A 2024 study in ACS Applied Materials & Interfaces demonstrated its use in creating self-assembled monolayers (SAMs) with tailored surface properties. The silane group facilitates covalent bonding to substrate surfaces, while the nitrophenyl group provides chemical specificity for functionalization.

From an environmental perspective, the Trimethyl((4-nitrophenyl)ethynyl)silane is considered low-toxicity due to its non-halogenated nature. This property is particularly valuable in green chemistry applications, where the minimization of harmful byproducts is a priority. A 2023 review in Green Chemistry highlighted its potential in sustainable material synthesis, emphasizing its role in eco-friendly manufacturing processes.

The Trimethyl((4-nitrophenyl)ethynyl)silane also finds application in microelectronics and nanotechnology. Its electrochemical properties make it suitable for use in organic field-effect transistors (OFETs) and flexible electronics. A 2024 paper in Nano Letters demonstrated its use in creating high-performance conductive films through layer-by-layer assembly, showcasing its potential in next-generation electronic devices.

In the field of biomaterials, the Trimethyl((4-nitrophenyl)ethynyl)silane is being explored for its biocompatibility and surface-modifying capabilities. A 2023 study in Biomaterials Science reported its use in creating biocompatible coatings for medical implants, where the silane group enables covalent bonding to biological surfaces, while the nitrophenyl group provides antimicrobial properties.

The Trimethyl((4-nitrophenyl)ethynyl)silane is also being investigated for its photocatalytic properties. A 2024 study in Journal of Photochemistry and Photobiology A: Chemistry showed its potential in degrading organic pollutants under UV light. The nitro group acts as a electron acceptor, facilitating charge separation and reactive oxygen species generation, which are crucial for photocatalytic degradation.

From a synthetic strategy standpoint, the Trimethyl((4-nitrophenyl)ethynyl)silane is often used as a key intermediate in the preparation of complex organic molecules. Its reactivity and functional group versatility make it an ideal building block for drug discovery and material synthesis. A 2023 study in Organic Letters demonstrated its use in the synthesis of pharmaceutical compounds with targeted biological activities, underscoring its importance in medicinal chemistry.

In conclusion, Trimethyl((4-nitrophenyl)ethynyl)silane is a multifunctional organic compound with a wide range of applications in materials science, pharmaceuticals, and nanotechnology. Its unique molecular structure and reactivity make it a valuable synthetic intermediate, and recent research continues to expand its potential in various industrial and academic fields.

Trimethyl((4-nitrophenyl)ethynyl)silane is a multifunctional organic compound with a unique molecular structure that combines a 4-nitrophenyl group, an ethynyl bridge, and a trimethylsilyl unit. This combination of functional groups imparts a range of reactivity and utility, making it a valuable synthetic intermediate in various fields. ### Key Features and Applications: 1. Synthetic Chemistry: - Reactivity: The ethynyl group and electron-withdrawing nitro group contribute to its high reactivity. - Functional Group Diversity: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials. - Applications: Used in drug discovery, material synthesis, and organic chemistry for creating a wide array of compounds. 2. Materials Science: - Conductive Films: Utilized in organic field-effect transistors (OFETs) and flexible electronics due to its electrochemical properties. - Biocompatible Coatings: Applied in medical implants for creating biocompatible coatings with antimicrobial properties. - Photocatalytic Degradation: Demonstrated potential in degrading organic pollutants under UV light through photocatalytic reactions. 3. Pharmaceuticals: - Drug Discovery: Its reactivity and functional group versatility make it an ideal building block for pharmaceutical compounds with targeted biological activities. - Biocompatibility: Used in biomaterials for creating biocompatible surfaces that promote cell adhesion and tissue integration. 4. Green Chemistry: - Low-Toxicity: Considered low-toxicity due to its non-halogenated nature, making it suitable for eco-friendly manufacturing processes. - Sustainable Material Synthesis: Highlighted in green chemistry for its role in sustainable material synthesis and reducing harmful byproducts. ### Conclusion: Trimethyl((4-nitrophenyl)ethynyl)silane is a versatile compound with a wide range of applications in materials science, pharmaceuticals, and nanotechnology. Its unique molecular structure and reactivity make it a valuable synthetic intermediate, and ongoing research continues to expand its potential in various industrial and academic fields. Its role in green chemistry and sustainable manufacturing further underscores its importance in modern chemical research and development.

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(CAS:75867-38-8)Trimethyl((4-nitrophenyl)ethynyl)silane
A865606
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